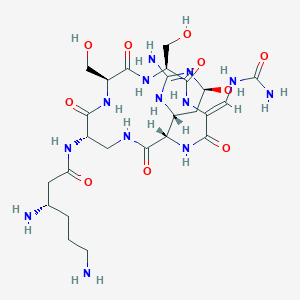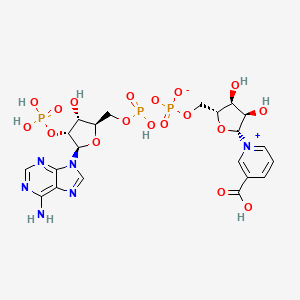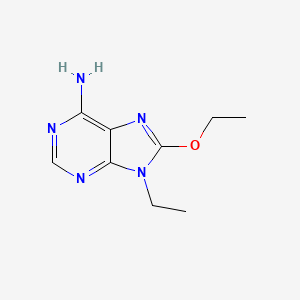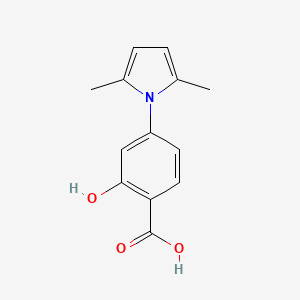
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
概要
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and its smell.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo.科学的研究の応用
Application 1: Antibacterial and Antitubercular Agent
- Summary : This compound has been evaluated for its antibacterial activity and potential as a dual enoyl ACP reductase and DHFR enzyme inhibitor .
- Results : Some synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes, with strong antibacterial and antitubercular properties .
Application 2: Monoclonal Antibody Production
- Summary : The compound has been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures .
- Results : The compound increased monoclonal antibody production, suppressed cell growth, and affected glucose uptake rate and intracellular ATP during production .
Application 3: Enzyme Inhibition for Drug Development
- Results : The compound showed binding interactions with the active sites of dihydrofolate reductase and enoyl ACP reductase, indicating potential therapeutic applications .
Application 4: Antimicrobial Activity Enhancement
- Results : Certain derivatives demonstrated enhanced activity against a range of bacterial strains, suggesting their use in developing new antimicrobial agents .
Application 5: Optimization of Therapeutic Antibodies
- Results : The compound was found to suppress galactosylation on monoclonal antibodies, which could lead to improved therapeutic profiles .
Application 6: Chemical Library Screening for Bioprocessing
- Results : The compound emerged as a candidate that could potentially improve the efficiency of monoclonal antibody production processes .
Application 7: Antimicrobial Agent Synthesis
- Summary : The compound is used in the synthesis of new benzohydrazides that show potential as antimicrobial agents .
- Results : The synthesized molecules displayed action against DHFR and enoyl ACP reductase enzymes, with strong antibacterial and antitubercular properties .
Application 8: Antifungal and Antitubercular Agent Development
- Summary : Derivatives of the compound have been synthesized and tested for their antifungal and antitubercular activities .
- Results : Several compounds showed good antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 1–4 μg/mL .
Application 9: Enhancement of Monoclonal Antibody Production
- Summary : A derivative of the compound was found to increase monoclonal antibody production in recombinant Chinese hamster ovary cells .
- Results : The compound significantly increased monoclonal antibody production .
Application 10: Antimicrobial Agent Synthesis
- Summary : The compound is utilized in the synthesis of new benzohydrazides that exhibit potential as antimicrobial agents .
- Results : The synthesized molecules displayed action against DHFR and enoyl ACP reductase enzymes, with strong antibacterial and antitubercular properties .
Application 11: Monoclonal Antibody Production Enhancement
- Summary : The compound has been shown to improve monoclonal antibody production in Chinese hamster ovary cell cultures .
- Results : The compound increased monoclonal antibody production, suppressed cell growth, and affected glucose uptake rate and intracellular ATP during production .
Application 12: Control of Glycosylation in Antibody Production
Safety And Hazards
This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, and environmental impact.
将来の方向性
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or reduce its hazards.
I hope this helps! If you have a different compound or a more specific question, feel free to ask!
特性
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)10-5-6-11(13(16)17)12(15)7-10/h3-7,15H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYCNXGAKFXIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70953413 | |
| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | |
CAS RN |
313701-93-8 | |
| Record name | NSC727423 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B1663708.png)
![2-[(1r,3s)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B1663709.png)
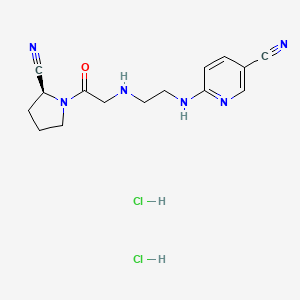
![2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridiniumiodide](/img/structure/B1663712.png)
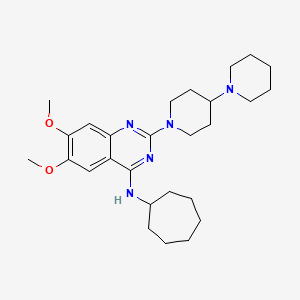
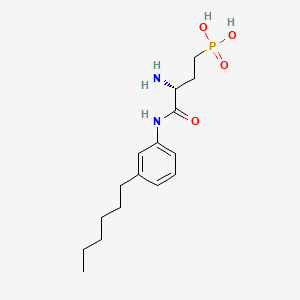
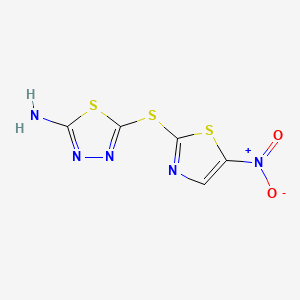
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide](/img/structure/B1663717.png)
![4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B1663719.png)
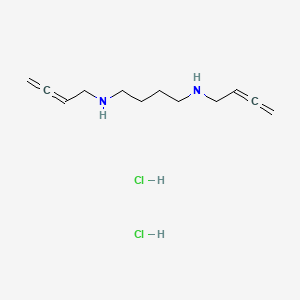
![4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-5-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one](/img/structure/B1663723.png)
